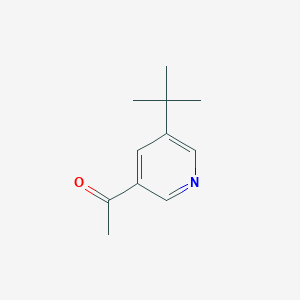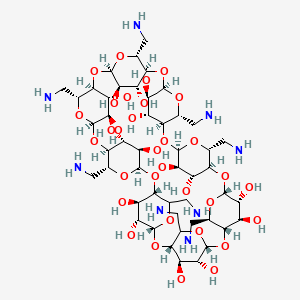
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O It is a derivative of pyridine and is known for its various applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex chemical entities .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its pyridine ring structure allows it to interact with nucleic acids and proteins, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(2-pyridinyl)ethanone dihydrochloride
- 2-Amino-1-(4-methylpyridin-2-yl)ethanone dihydrochloride
- 2-Amino-1-(6-chloropyridin-2-yl)ethanone dihydrochloride
Uniqueness
2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H12Cl2N2O |
|---|---|
Molekulargewicht |
223.10 g/mol |
IUPAC-Name |
2-amino-1-(6-methylpyridin-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H |
InChI-Schlüssel |
QVDFWQKUHAUCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)

![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)

![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)




